4-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide
Description
4-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide is a synthetic small molecule featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydrobenzothiophene ring. This compound is characterized by a sulfanylacetyl linker connecting the pyrimidine moiety to a benzamide group. Its synthesis typically involves the Gewald reaction to form the tetrahydrobenzothiophene scaffold, followed by pyrimidine ring closure and functionalization steps .
Properties
Molecular Formula |
C19H18N4O2S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C19H18N4O2S2/c20-17(25)11-5-7-12(8-6-11)23-15(24)9-26-18-16-13-3-1-2-4-14(13)27-19(16)22-10-21-18/h5-8,10H,1-4,9H2,(H2,20,25)(H,23,24) |
InChI Key |
ASKNZZGBFXRORG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is used to synthesize thienopyrimidine derivatives. This reaction involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-{[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The ethoxy (CID 4404412) and methoxy (477330-70-4) groups on the phenyl ring enhance hydrophobicity compared to the unsubstituted benzamide in the target compound.
- Collision Cross-Section (CCS) : CID 4404412 has a CCS of 218.0 Ų for [M+H]+, suggesting a compact conformation under mass spectrometry conditions. The target compound’s CCS is unreported, but structural similarity implies comparable values .
Biological Activity
The compound 4-{[(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide is a derivative of thienopyrimidine that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the modification of the thienopyrimidine scaffold. The process often starts with the preparation of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives through various chemical reactions such as acetylation and sulfanylation. These modifications enhance the biological activity and specificity of the resulting compounds.
General Synthetic Pathway
- Formation of Thienopyrimidine Core :
- Starting materials are reacted under controlled conditions to form the thienopyrimidine structure.
- Acetylation :
- The introduction of an acetyl group to enhance solubility and bioactivity.
- Sulfanylation :
- Incorporating a sulfanyl group which is crucial for the biological activity.
Anticancer Activity
Research indicates that derivatives of thienopyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-{[(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of thienopyrimidine derivatives:
- Inhibition of Nitric Oxide Production : Compounds have been shown to significantly reduce nitric oxide (NO) levels in macrophages stimulated by lipopolysaccharides (LPS).
- Cytokine Modulation : These compounds can modulate the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6.
The biological activities are often attributed to the following mechanisms:
- Inhibition of Enzymatic Pathways :
- Compounds may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are pivotal in inflammatory responses.
- Signaling Pathway Disruption :
- Interference with NF-kB signaling pathways has been observed, leading to reduced inflammation and tumor growth.
Study 1: Anti-cancer Efficacy
In a study conducted by Bhaskar et al., various thienopyrimidine derivatives were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: In Vivo Anti-inflammatory Effects
Another research project evaluated the in vivo anti-inflammatory effects using a rat paw edema model. The compound demonstrated significant reduction in swelling comparable to standard anti-inflammatory drugs like Indomethacin .
Data Summary Table
| Property | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Cell cycle arrest and apoptosis | Bhaskar et al., 2007 |
| NO Production Inhibition | Significant reduction | LookChem Study |
| Cytokine Modulation | Decreased TNF-alpha levels | DrugBank Report |
| In Vivo Efficacy | Reduced rat paw swelling | Research Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
